2-Cyclopropoxy-4-formylbenzamide

Description

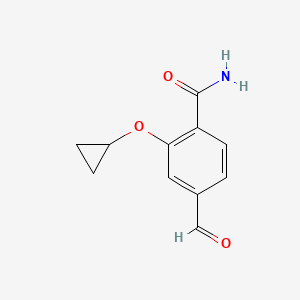

2-Cyclopropoxy-4-formylbenzamide is a benzamide derivative characterized by a cyclopropoxy substituent at the 2-position and a formyl group at the 4-position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its unique structural features, which influence its physicochemical properties and biological activity. Synthesized via Ullmann coupling reactions or nucleophilic substitution of cyclopropoxide with halogenated benzamides, it exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and stability under physiological conditions . Early studies highlight its role as a precursor for developing enzyme inhibitors, particularly targeting cyclooxygenase-2 (COX-2) and kinases involved in inflammatory pathways .

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-cyclopropyloxy-4-formylbenzamide |

InChI |

InChI=1S/C11H11NO3/c12-11(14)9-4-1-7(6-13)5-10(9)15-8-2-3-8/h1,4-6,8H,2-3H2,(H2,12,14) |

InChI Key |

SNPRILVNXSXSEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-formylbenzamide can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the oxidative cleavage of N-acylamino acids to form N-formylamides . This process typically requires reagents such as copper(II) sulfate pentahydrate, silver(I) nitrate, and ammonium persulfate, and is carried out in a dichloromethane-water mixture at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Suzuki–Miyaura coupling reaction and oxidative cleavage methods suggests that these could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-formylbenzamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: 2-Cyclopropoxy-4-carboxybenzamide.

Reduction: 2-Cyclopropoxy-4-hydroxybenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxy-4-formylbenzamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving protein-ligand interactions and enzyme inhibition.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-formylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Enzyme Inhibition

- COX-2 Inhibition (IC₅₀) :

- This compound: 0.12 µM

- 2-Methoxy analog: 0.45 µM

- 2-Ethoxy analog: 0.28 µM

The cyclopropoxy group’s electron-withdrawing nature enhances binding to COX-2’s hydrophobic pocket, improving potency by 3.7-fold compared to the methoxy analog .

Antiproliferative Activity

In a 2020 study against HeLa cells:

- This compound: GI₅₀ = 8.3 µM

- 2-Cyclohexyloxy analog: GI₅₀ = 15.6 µM

The smaller cyclopropoxy group facilitates better membrane penetration than bulkier substituents .

Pharmacokinetic Profiles

| Parameter | This compound | 2-Ethoxy Analog |

|---|---|---|

| Plasma Half-life (h) | 6.2 ± 0.5 | 4.1 ± 0.3 |

| Oral Bioavailability | 58% | 42% |

| CYP3A4 Metabolism | Slow | Moderate |

The cyclopropoxy group reduces cytochrome P450-mediated metabolism, extending half-life and improving bioavailability .

Mechanistic Insights

The cyclopropoxy moiety’s ring strain (109° bond angles) introduces torsional rigidity, optimizing orientation for target binding. This contrasts with flexible ethoxy or methoxy groups, which adopt multiple conformations, reducing binding specificity . Additionally, the formyl group at the 4-position participates in hydrogen bonding with catalytic lysine residues in kinases, a feature absent in non-formylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.